molecular formula C21H27F2N3O B7003142 N-[1-(3,3-difluorocyclobutyl)ethyl]-1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine

N-[1-(3,3-difluorocyclobutyl)ethyl]-1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine

Cat. No.: B7003142
M. Wt: 375.5 g/mol
InChI Key: SZRLDZPMXGUELN-UHFFFAOYSA-N
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Description

N-[1-(3,3-difluorocyclobutyl)ethyl]-1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[1-(3,3-difluorocyclobutyl)ethyl]-1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27F2N3O/c1-15(17-11-21(22,23)12-17)24-18-7-9-26(10-8-18)13-19-14-27-20(25-19)16-5-3-2-4-6-16/h2-6,14-15,17-18,24H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRLDZPMXGUELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC(C1)(F)F)NC2CCN(CC2)CC3=COC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,3-difluorocyclobutyl)ethyl]-1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the difluorocyclobutyl group: This can be achieved through a cyclization reaction involving a suitable precursor, often under conditions that promote the formation of the cyclobutane ring.

    Synthesis of the oxazole ring: This step involves the cyclization of a precursor containing the necessary functional groups to form the oxazole ring.

    Coupling reactions: The difluorocyclobutyl group and the oxazole ring are then coupled with a piperidine derivative through a series of reactions, such as nucleophilic substitution or amination, under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,3-difluorocyclobutyl)ethyl]-1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.

    Reduction: Reducing agents like lithium aluminum hydride

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